![molecular formula C13H14N4O2S B2542805 2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone CAS No. 724783-21-5](/img/structure/B2542805.png)
2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone” is a complex organic molecule. It contains a pyridine ring, an oxadiazole ring, and a pyrrolidinone ring . Oxadiazole derivatives are known for their wide range of chemical and biological properties . They have been used in the development of new drugs .
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the reaction of amidoximes with carboxylic acids or their derivatives . The synthesis of this specific compound might involve similar reactions, but the exact synthetic route could not be found in the available resources.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, an oxadiazole ring, and a pyrrolidinone ring . The exact structure could not be found in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of novel compounds involving 2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone derivatives has been explored through various chemical reactions, aiming to achieve heterocyclic ring systems. These compounds are characterized using techniques such as LCMS, IR, 1H NMR, 13C NMR, and elemental analysis to determine their structure and properties (Fathima et al., 2021).
Biological Evaluation
The biological activities of these synthesized compounds have been extensively studied, particularly their antimicrobial, antioxidant, and antitubercular effects. For instance, certain derivatives have shown promising results against standard strains of bacteria and mycobacteria, indicating their potential as therapeutic agents. The antimicrobial activity is often evaluated through minimum inhibitory concentration (MIC) measurements, while molecular docking studies provide insights into the compounds' interactions with biological targets (Fathima et al., 2021).
Direcciones Futuras
Oxadiazole derivatives, including those containing a pyridine ring, are an active area of research due to their wide range of biological activities . Future research may focus on exploring new synthetic routes, studying their biological activities, and developing new drugs based on these structures.
Mecanismo De Acción
Target of Action
Similar 1,3,4-oxadiazole derivatives have been shown to exhibit antimicrobial properties , suggesting that their targets could be enzymes or proteins essential for the survival of microorganisms.
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can interact with various biological targets, leading to changes in their function . The compound may bind to its target, altering its structure or function, and thereby inhibiting the growth of microorganisms.
Biochemical Pathways
Similar 1,3,4-oxadiazole derivatives have been found to inhibit enzymes and proteins involved in essential biochemical pathways of microorganisms , leading to their death or growth inhibition.
Pharmacokinetics
It has been hypothesized that 2,5-disubstituted 1,3,4-oxadiazole scaffold may lead to novel potent agents with broad biological activity profile and improved pharmacokinetic properties .
Result of Action
Similar 1,3,4-oxadiazole derivatives have been found to exhibit antimicrobial properties , suggesting that they may inhibit the growth of microorganisms at the molecular and cellular level.
Análisis Bioquímico
Biochemical Properties
2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone plays a significant role in biochemical reactions. It has been shown to interact with various enzymes and proteins, including those involved in antimicrobial and antioxidant activities. For instance, it inhibits the growth of Escherichia coli and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) of 8 and 4 μg/mL, respectively . Additionally, it exhibits antioxidant activity with an IC50 of 17.47 μM using the DPPH free radical-scavenging method . These interactions suggest that the compound can modulate oxidative stress and microbial growth.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial properties indicate its potential to disrupt bacterial cell walls and inhibit essential cellular processes in microbes . Furthermore, its antioxidant activity suggests that it can protect cells from oxidative damage, thereby maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting enzymes involved in microbial growth and oxidative stress responses . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to the observed biochemical effects. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained antimicrobial and antioxidant effects, although the extent of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial antimicrobial and antioxidant properties without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs or disruption of normal physiological processes. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. The compound’s antimicrobial activity suggests that it may interfere with bacterial metabolic pathways, leading to the inhibition of essential processes such as DNA replication, protein synthesis, and cell wall formation . Additionally, its antioxidant properties indicate that it can modulate oxidative metabolism, reducing the levels of reactive oxygen species and protecting cells from oxidative damage.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues may also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can modulate oxidative metabolism and protect cells from oxidative damage. Alternatively, it may accumulate in the nucleus, where it can influence gene expression and cellular responses to stress.
Propiedades
IUPAC Name |
2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-11(17-7-1-2-8-17)9-20-13-16-15-12(19-13)10-3-5-14-6-4-10/h3-6H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITKXNIXWPJFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)cinnamamide](/img/structure/B2542723.png)
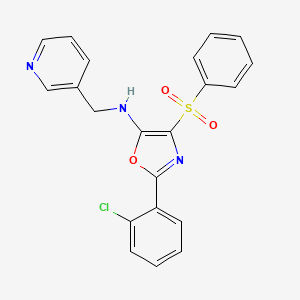
![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine](/img/structure/B2542727.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide](/img/structure/B2542729.png)
![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N'-methylthiourea](/img/structure/B2542731.png)
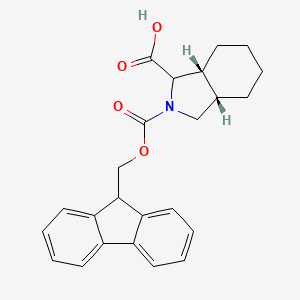
![4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-5-[(2-methylpropyl)sulfanyl]-1,3-oxazole](/img/structure/B2542733.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid](/img/structure/B2542735.png)
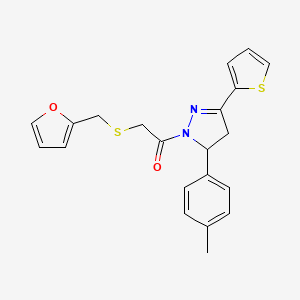
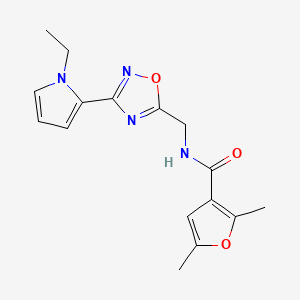

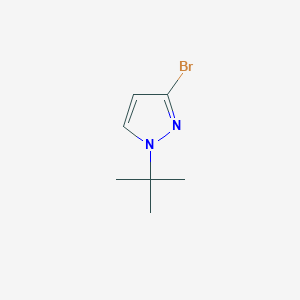
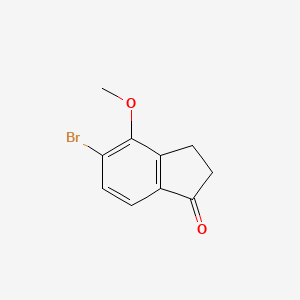
![1-Azaspiro[4.4]nonan-3-ol;hydrochloride](/img/structure/B2542743.png)
